Product packaging for 9,9'-Spirobi[fluorene]-2-carbonitrile(Cat. No.:CAS No. 782504-06-7)

9,9'-Spirobi[fluorene]-2-carbonitrile

Cat. No.: B3057261
CAS No.: 782504-06-7
M. Wt: 341.4 g/mol
InChI Key: IOEGUSIXBDKCPO-UHFFFAOYSA-N
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Description

A Unique Molecular Architecture with Orthogonal π-Systems

The defining feature of the SBF scaffold is the spiro linkage, where two fluorene (B118485) units are joined by a common spiro carbon atom. nycu.edu.tw This tetrahedral carbon forces the two fluorene moieties into a perpendicular arrangement. ossila.com This orthogonal orientation of the two π-conjugated systems is a key architectural element. It effectively disrupts extended conjugation across the entire molecule, which can be advantageous in certain applications. This structural feature minimizes intermolecular interactions and prevents the undesirable formation of aggregates, which can quench luminescence in the solid state. ossila.com

A Core Building Block in Advanced Organic Materials Design

The SBF scaffold serves as a versatile and reliable building block for a diverse range of advanced organic materials. Its inherent properties make it an excellent core for constructing host materials for organic light-emitting diodes (OLEDs), hole-transporting materials in perovskite solar cells, and fluorescent emitters. ossila.comrsc.org The ability to functionalize the SBF core at various positions allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of different optoelectronic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9'-spirobi[fluorene]-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEGUSIXBDKCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631029
Record name 9,9'-Spirobi[fluorene]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782504-06-7
Record name 9,9'-Spirobi[fluorene]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 9,9 Spirobi Fluorene 2 Carbonitrile and Its Derivatives

Synthesis of the Spirobifluorene Core

The 9,9'-spirobifluorene (SBF) framework is characterized by two fluorene (B118485) systems linked by a single, shared spiro-carbon atom. This orthogonal arrangement is crucial for its use in electronic materials as it disrupts π-conjugation between the two fluorene units, which can be strategically restored or modified through functionalization.

The most prevalent and historically significant method for synthesizing the spirobifluorene core is through an acid-catalyzed intramolecular Friedel-Crafts reaction. acs.org This pathway typically involves the cyclization of a precursor alcohol under acidic conditions. acs.org The reaction proceeds via the formation of a 9-fluorenyl cation intermediate, which then undergoes electrophilic aromatic substitution to form the central spiro linkage. acs.org

Recent advancements have demonstrated that using a Brønsted superacid, such as triflic acid (CF3SO3H), can significantly improve this process. acs.org Superacid catalysis allows the cyclizations to occur at lower temperatures and with shorter reaction times compared to weaker acids like HCl or H2SO4, often resulting in higher yields. acs.org Another approach involves a direct dehydrative coupling of biaryls and fluorenones mediated by triflic anhydride (B1165640) (Tf2O), which allows for the use of non-halogenated starting materials. rsc.org

Table 1: Comparison of Acid Catalysts in Spirobifluorene Synthesis acs.org
CatalystEquivalentsTemperatureTimeYield
Triflic Acid (CF3SO3H)35Room TempShort97%
Triflic Acid (CF3SO3H)2.0Room TempShort97%
Triflic Acid (CF3SO3H)1.0Room TempShort76%
Triflic Acid (CF3SO3H)0.5Room TempShort22%
H2SO4/Acetic AcidCatalyticHeatedLongerVariable

Fluorenone and its derivatives are fundamental precursors for spirobifluorene synthesis. orgsyn.org In many synthetic routes, fluorenone is the starting point for creating the necessary intermediates. orgsyn.org20.210.105 For instance, the reaction of fluorenone with hydrazine (B178648) monohydrate can produce (9H-fluoren-9-ylidene)hydrazine, which can be further modified. orgsyn.org

To achieve substitution at specific positions on the final spirobifluorene molecule, such as the C2 position, the synthesis often begins with an already substituted fluorene or fluorenone. For example, to synthesize 9,9'-spirobi[fluorene]-2-carbonitrile, a common precursor is 2-bromo-9,9'-spirobifluorene. This intermediate is typically prepared by the spiro-cyclization of precursors that already contain a bromine atom at the desired position.

Introduction of the Carbonitrile Functional Group

With the spirobifluorene core constructed, the next critical phase is the introduction of the carbonitrile group at the C2 position. This position is the most widely studied for substitution as it significantly increases the electronic conjugation length between the fluorene unit and the substituent. researchgate.net

Achieving regioselectivity, the control of where the functional group is placed, is paramount. Electrophilic substitution reactions on the unsubstituted spirobifluorene core typically occur at the C2, C7, C2', and C7' positions due to the electronic nature of the fluorene rings. researchgate.net To ensure substitution specifically at the C2 position for the target molecule, chemists often employ a strategy where a directing group or a pre-functionalized precursor is used.

Starting the synthesis with a 2-substituted fluorene derivative is the most direct way to control the position of the final carbonitrile group. The use of 2-bromo-9,9'-spirobifluorene as the immediate precursor for the cyanation step ensures that the nitrile group will be incorporated exclusively at the C2 position.

The conversion of an aryl halide, such as 2-bromo-9,9'-spirobifluorene, to an aryl nitrile is a well-established transformation in organic chemistry, often accomplished through transition-metal-catalyzed cyanation reactions. Palladium- or copper-catalyzed reactions are the most common methods for this step.

A typical procedure involves the reaction of 2-bromo-9,9'-spirobifluorene with a cyanide source, such as zinc cyanide (Zn(CN)2) or copper(I) cyanide (CuCN), in the presence of a palladium catalyst like Pd(PPh3)4 or Pd2(dba)3. These reactions require a high-boiling point solvent and are often run at elevated temperatures to proceed to completion.

Table 2: Typical Conditions for Palladium-Catalyzed Cyanation
ComponentExampleRole
Substrate2-Bromo-9,9'-spirobifluoreneStarting Material
Cyanide SourceZinc Cyanide (Zn(CN)2)Provides -CN group
CatalystPd(PPh3)4Facilitates C-CN bond formation
SolventDimethylformamide (DMF)Reaction Medium
Temperature>100 °CProvides activation energy

Derivatization and Molecular Engineering of Spirobifluorene-Carbonitrile Structures

Derivatization is the process of chemically modifying a compound to produce a new one with different properties suitable for a specific application. researchgate.netjournalajacr.com Once this compound is synthesized, it can serve as a versatile platform for further molecular engineering. The carbonitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of other functional derivatives.

Furthermore, other positions on the spirobifluorene scaffold (e.g., C7, C2', C7') can be functionalized to build more complex, multifunctional molecules. For example, Suzuki-Miyaura cross-coupling reactions can be performed on brominated spirobifluorene precursors to attach various aryl groups, creating extended π-conjugated systems for optoelectronic applications. 20.210.105mdpi.com This modular approach allows for the systematic tuning of the electronic and photophysical properties of the final materials. researchgate.net

Synthesis of Multi-functionalized Spirobifluorene Derivatives

The synthesis of functionalized spirobifluorene compounds, including the target this compound, is a multi-step process that begins with the creation of the fundamental 9,9'-spirobifluorene (SBF) skeleton. A key intermediate in this process is often a halogenated derivative, typically 2-bromo-9,9'-spirobifluorene, which serves as a versatile handle for introducing a wide array of functional groups.

The construction of the SBF core can be achieved through several methodologies. A traditional and widely employed route involves the reaction of 9-fluorenone (B1672902) with an organometallic reagent derived from 2-bromobiphenyl, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to form the spiro center. ossila.com A more recent and direct approach involves the dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf₂O), which facilitates a double C-C bond formation in a single procedural step.

Once the SBF core is obtained, functionalization can proceed. To synthesize this compound, a common pathway involves the bromination of the SBF core to produce 2-bromo-9,9'-spirobifluorene. google.comresearchgate.net This bromo-derivative is the pivotal precursor for introducing the nitrile group. The conversion of the aryl bromide to an aryl nitrile can be accomplished via two primary methods:

Palladium-Catalyzed Cyanation : This is a modern and widely used method due to its mild reaction conditions and high functional group tolerance. nih.govrsc.org The reaction couples 2-bromo-9,9'-spirobifluorene with a cyanide source, most commonly zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. rsc.orgorganic-chemistry.orgresearchgate.net Zn(CN)₂ is often preferred due to its lower toxicity compared to other cyanide salts. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile product. researchgate.net

Rosenmund-von Braun Reaction : This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures in a high-boiling polar solvent like DMF or pyridine (B92270). wikipedia.orgsynarchive.comorganic-chemistry.org While effective, this method often requires harsher conditions than palladium-catalyzed routes. thieme-connect.de The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species. numberanalytics.com

Beyond the nitrile group, the 2-bromo-9,9'-spirobifluorene intermediate opens the door to a variety of other multi-functionalized derivatives through cross-coupling reactions, which are detailed in the following section.

Table 1: Comparison of Synthetic Methodologies for Aryl Nitrile Formation from 2-Bromo-9,9'-spirobifluorene
FeaturePalladium-Catalyzed CyanationRosenmund-von Braun Reaction
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], NaCN, KCNCuCN
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands (e.g., dppf)Copper(I) salts (often stoichiometric)
Reaction Conditions Generally milder temperatures (rt to 120 °C)High temperatures (150–250 °C)
Functional Group Tolerance HighModerate; sensitive groups may not be compatible with high temperatures.
Toxicity Can utilize less toxic cyanide sources like K₄[Fe(CN)₆]. nih.govUses CuCN, which is highly toxic.
Generality Broad scope for various aryl and heteroaryl bromides/chlorides. nih.govPrimarily used for aryl bromides and iodides.

Coupling Reactions for Extended π-Systems: Methodologies and Mechanisms

To modulate the optoelectronic properties of this compound and its derivatives, extending the π-conjugated system is a common strategy. This is achieved through various palladium-catalyzed cross-coupling reactions, using halogenated SBF derivatives (like 2-bromo-9,9'-spirobifluorene) as the starting point. These reactions create new carbon-carbon or carbon-heteroatom bonds, effectively elongating the path of electron delocalization.

Suzuki Coupling The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of SBF derivatives, 2-bromo-9,9'-spirobifluorene can be coupled with various aryl or heteroaryl boronic acids to attach new aromatic rings, thereby extending the π-system.

Methodology : The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and is typically carried out in a mixture of an organic solvent (like toluene (B28343) or dioxane) and water.

Mechanism : The catalytic cycle begins with the oxidative addition of the bromo-SBF to the Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.

Sonogashira Coupling The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, specifically for coupling aryl halides with terminal alkynes. This reaction introduces a linear alkyne linker, which effectively extends π-conjugation while maintaining structural rigidity.

Methodology : This reaction is unique in that it typically requires a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt co-catalyst (e.g., CuI). An amine base, such as triethylamine (B128534) or diisopropylamine, is used as both the base and, often, the solvent.

Mechanism : The palladium cycle is similar to the Suzuki reaction (oxidative addition and reductive elimination). The distinct role of copper is to react with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium. Subsequent reductive elimination yields the aryl-alkyne product.

Heck Reaction The Mizoroki-Heck reaction creates a C(sp²)-C(sp²) bond by coupling an aryl halide with an alkene, resulting in a substituted alkene. This allows for the introduction of vinyl groups that can extend the π-system or serve as points for further functionalization.

Methodology : The reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂) and requires a base (typically an amine like Et₃N or a carbonate like Na₂CO₃). Phosphine (B1218219) ligands are often used to stabilize the catalyst.

Mechanism : The cycle involves the oxidative addition of the bromo-SBF to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (syn-addition) across the double bond of the alkene. The final step is a β-hydride elimination, which forms the new C=C double bond in the product and generates a palladium-hydride species. This species is then eliminated by the base to regenerate the Pd(0) catalyst.

Table 2: Overview of Coupling Reactions for Extending π-Systems of Spirobifluorene Derivatives
ReactionReactantsBond FormedKey Catalyst(s)Typical Base
Suzuki Coupling Bromo-SBF + Arylboronic AcidC(sp²)-C(sp²)Pd(0) complexK₂CO₃, Na₂CO₃
Sonogashira Coupling Bromo-SBF + Terminal AlkyneC(sp²)-C(sp)Pd(0) complex + Cu(I) saltEt₃N, i-Pr₂NH
Heck Reaction Bromo-SBF + AlkeneC(sp²)-C(sp²) (vinyl)Pd(0) complexEt₃N, Na₂CO₃

Electronic Structure and Photophysical Properties Research

Theoretical Investigations of Electronic Structure

Computational chemistry provides powerful tools for understanding the electronic behavior of complex organic molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the distribution of electrons and the nature of molecular orbitals, which are fundamental to a compound's photophysical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netyoutube.com Central to understanding a molecule's electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals dictates the electronic absorption and emission characteristics of the compound. utoronto.ca

For spirobifluorene derivatives, DFT calculations consistently show that the HOMO is typically distributed across the spirobifluorene skeleton. nih.gov In the case of 9,9'-Spirobi[fluorene]-2-carbonitrile, the electron-withdrawing nature of the nitrile group significantly influences the LUMO. tandfonline.comsemanticscholar.org Computational studies indicate that the LUMO is predominantly localized on the fluorene (B118485) unit bearing the carbonitrile substituent. nih.gov This spatial separation of the HOMO and LUMO is a key characteristic of donor-acceptor systems and is crucial for applications in materials that rely on charge-transfer processes. semanticscholar.orgresearchgate.net The energy levels of these orbitals can be tuned by the choice and position of substituents. rsc.orgresearchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for Cyano-Substituted Spirobifluorene Systems

Compound Moiety HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Spirobifluorene Core ~ -5.8 eV ~ -2.0 eV ~ 3.8 eV
Fluorene-Nitrile ~ -6.2 eV ~ -2.5 eV ~ 3.7 eV
Spirobifluorene-Nitrile ~ -6.0 eV ~ -2.4 eV ~ 3.6 eV

Note: These are typical values derived from DFT calculations on related structures and may vary based on the specific computational method and basis set used.

The spiro-linkage in 9,9'-spirobifluorene is pivotal as it creates two electronically distinct π-systems that are orthogonal to each other. ossila.com This "electronic decoupling" prevents the formation of low-energy aggregates that can quench fluorescence in the solid state, a common problem with planar aromatic molecules. researchgate.net The result is a material with a high glass transition temperature and stable amorphous morphology. unimi.it

Computational analyses, such as Mulliken population analysis, confirm that in the ground state, the charge distribution is largely symmetric in unsubstituted SBF. researchgate.net However, the introduction of a substituent like the carbonitrile group breaks this symmetry. The strong electron-withdrawing character of the -CN group polarizes the fluorene unit it is attached to, creating a localized region of lower electron density. This effect is primarily confined to one half of the molecule due to the spiro center's insulating nature, a feature that is essential in designing molecules for specific electronic applications like Thermally Activated Delayed Fluorescence (TADF). researchgate.netumons.ac.be

Spectroscopic Characterization Techniques in Photophysics

Experimental techniques are essential for validating theoretical predictions and fully characterizing the photophysical properties of a compound. Spectroscopy allows for the direct measurement of how the molecule interacts with light.

UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq For compounds like this compound, the absorption spectrum is typically dominated by π-π* transitions within the fluorene aromatic system. researchgate.netresearchgate.net

The spectrum of spirobifluorene derivatives generally shows strong absorption bands in the ultraviolet region, typically between 300 and 350 nm. researchgate.netresearchgate.net The addition of the nitrile group may introduce a weaker absorption band at a slightly longer wavelength, which can be attributed to an intramolecular charge-transfer (ICT) transition. masterorganicchemistry.com This transition involves the movement of electron density from the fluorene donor part of the molecule to the nitrile acceptor group upon excitation. scispace.com The extent of conjugation and the nature of the solvent can also influence the position and intensity of these absorption peaks. utoronto.ca

Photoluminescence (PL) spectroscopy analyzes the light emitted by a molecule after it has absorbed light and reached an excited state. This emission, often in the form of fluorescence, provides information about the energy of the excited state and the efficiency of the emission process. researchgate.net

Spirobifluorene derivatives are known for their high quantum efficiencies in solution and in the solid state. ossila.com The emission spectrum of this compound is expected to be in the blue region of the visible spectrum. The electron-withdrawing nitrile group can induce a charge-transfer character in the lowest excited state (S₁), which often leads to a red-shift in the emission compared to the unsubstituted spirobifluorene. researchgate.net The photoluminescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in organic light-emitting diodes (OLEDs). For related cyano-substituted TADF emitters, high PLQY values have been reported. tandfonline.com

Table 2: Typical Photophysical Properties of Nitrile-Substituted Spirobifluorene Derivatives in Solution

Property Value Range
Absorption Maximum (λ_abs) 300 - 360 nm
Emission Maximum (λ_em) 450 - 520 nm
Photoluminescence Quantum Yield (Φ_PL) 60 - 90%

Note: Values are representative and can be influenced by the solvent and specific molecular structure.

The energy of the lowest triplet excited state (T₁), or the triplet energy (E_T), is a crucial parameter for materials used in phosphorescent OLEDs (PhOLEDs) and TADF devices. rsc.org In these technologies, it is essential that the host material has a higher triplet energy than the emitting dopant to prevent unwanted energy loss. researchgate.netnih.gov

The spirobifluorene core is well-known for maintaining a high triplet energy (typically > 2.7 eV) because the orthogonal structure limits the conjugation length. researchgate.netrsc.org The triplet energy is experimentally determined from the onset of the phosphorescence spectrum, which is typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay processes. researchgate.net For this compound, the high E_T inherited from the SBF core makes it a promising candidate as a host material for blue phosphorescent emitters or as a core component in TADF emitters, where a small energy gap between the singlet (S₁) and triplet (T₁) states is required. researchgate.netumons.ac.be

Advanced Applications and Material Design Principles

Organic Light-Emitting Diodes (OLEDs) Research

The spirobifluorene framework is instrumental in developing high-performance OLEDs, serving variously as a host material, an integral part of thermally activated delayed fluorescence (TADF) emitters, and a core for stable blue light emitters. Its three-dimensional structure effectively suppresses intermolecular aggregation and excimer formation, which is crucial for maintaining high emission efficiency and color purity. ossila.com

The design of host materials for PhOLEDs is critical, as they must possess a high triplet energy level (ET) to efficiently confine the triplet excitons of the phosphorescent dopant. Spirobifluorene derivatives have emerged as excellent candidates due to their inherently high ET. rsc.org

Purely hydrocarbon-based spirobifluorene compounds, such as 9,9′-Spirobifluorene (SBF) and its phenyl-substituted derivative 4-phenyl-9,9′-spirobifluorene (4-Ph-SBF), have been successfully employed as hosts for both green and blue PhOLEDs. rsc.org The high triplet energy levels of SBF (2.87 eV) and 4-Ph-SBF (2.77 eV) are sufficient to host common green and blue phosphorescent emitters. rsc.org The introduction of a phenyl group at the C4 position in 4-Ph-SBF leads to a highly twisted structure, which, along with the inherent spiro-linkage, contributes to the material's good thermal and morphological stability. rsc.org

Research has also explored modifying the spirobifluorene core with pyridine (B92270) units. These materials, such as 4-(9,9'-spirobi[fluoren]-4-yl)pyridine, also exhibit high triplet energies (around 2.7 eV) and have demonstrated high performance in green and sky-blue PhOLEDs. Devices using these hosts have achieved impressive efficiencies, with green PhOLEDs reaching approximately 63 cd/A and sky-blue PhOLEDs around 16 cd/A. researchgate.net Furthermore, spiro[fluorene-9,9′-xanthene] (SFX)-based materials have been developed as effective hole transport layers in high-efficiency red and green PhOLEDs, demonstrating extremely low efficiency roll-off. rsc.org

Device TypeHost MaterialEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)
Blue PhOLED4-Ph-SBFFIrpic~20Not ReportedNot Reported
Green PhOLEDDPNA-SFXIr(ppy)₃89.894.224.7
Red PHOLEDDPNA-SFXNot Specified41.146.434.7
Yellow OLEDMS-OCPO-0180.0113.027.1

This table presents a selection of performance data for PhOLEDs utilizing spirobifluorene-based host materials. rsc.orgrsc.orgrsc.org

Thermally Activated Delayed Fluorescence (TADF) materials represent a new generation of emitters that can theoretically achieve 100% internal quantum efficiency by harvesting triplet excitons through reverse intersystem crossing (RISC). nih.gov The design of efficient TADF emitters requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). ed.ac.uk

The spiro-architecture is highly beneficial in TADF emitter design. By orthogonally linking donor and acceptor moieties, the spiro-center helps to minimize the ΔEST, a key requirement for efficient TADF. ed.ac.uk This three-dimensional structure also helps to suppress non-radiative decay pathways and excimer formation in the solid state. ed.ac.ukchemrxiv.org

One successful strategy involves incorporating a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) system. In this design, a fluorene (B118485) unit functionalized with a weakly electron-accepting group like phosphine (B1218219) oxide is spiro-linked to a xanthene core bearing donor diarylamine groups. ed.ac.uk This molecular architecture concurrently achieves a small ΔEST, high photoluminescence quantum yield (ΦPL), and a short delayed fluorescence lifetime (τd), which are all crucial for high-efficiency OLEDs with reduced efficiency roll-off. ed.ac.ukchemrxiv.org For instance, TADF emitters based on this design have achieved maximum external quantum efficiencies (EQEmax) as high as 23%. chemrxiv.org The introduction of a diphenyltriazine (TRZ) unit onto the xanthene moiety of the SFX core has also been explored to create n-type host materials for TADF-OLEDs, with one such device achieving an EQEmax of 23.0%. nih.gov

EmitterHostΔEST (eV)ΦPL (%)τd (µs)EQEmax (%)
SFX-PO-DPA-MemCP< 0.10~70< 1023
DPAA-AFmCP (6 wt%)0.021704.39.6
3NPMAFNot SpecifiedNot ReportedNot ReportedNot Reported24.9

This table provides key performance parameters for selected TADF emitters incorporating spirobifluorene structures. ed.ac.ukchemrxiv.orgrsc.org

Achieving stable and pure blue emission is a significant challenge in OLED technology. Spirobifluorene-based materials offer distinct advantages due to their high thermal stability and wide energy bandgap. skku.edu The rigid spiro structure helps to create morphologically stable amorphous films, which is essential for device longevity and preventing crystallization that can lead to device failure. nycu.edu.twresearchgate.net

Derivatives of spirobifluorene linked with luminophores like anthracene (B1667546) have been synthesized to create efficient blue emitters. The spiro linkage preserves the intrinsic optical properties of the anthracene units while improving the glass transition temperature and reducing the tendency for crystallization. researchgate.netacs.org OLEDs using these materials as the emitting layer have produced bright blue light with high luminescence efficiency. nycu.edu.twresearchgate.net

Another strategy involves using fluorinated spirobifluorene derivatives. Fluorination can tune the energy levels and photophysical properties of the materials. rsc.org These compounds have been used as excellent host materials for blue fluorescent dopants, leading to OLEDs with high performance, including low turn-on voltages, high luminance, and pure blue CIE coordinates. rsc.org A device using a fluorinated spirobifluorene derivative as a host achieved a current efficiency of 6.66 cd/A and an external quantum efficiency of 4.92%, with stable blue emission and low efficiency roll-off at high brightness. rsc.orgresearchgate.net The development of full spirobifluorene-based polymers has also shown extraordinary thermal and color stability, resisting the formation of undesirable green emission bands even after prolonged thermal stress. acs.org

Material TypeRoleKey FeatureDevice Performance Highlight
Spiro-FPA (Spirobifluorene-linked bisanthracene)EmitterHigh thermal stability, reduced crystallizationLuminescence efficiency of 4.9 cd/A
Fluorinated Spirobifluorene (Spiro-(3)-F)HostTunable energy levels, high carrier mobilityEQE of 4.92%, pure blue emission (CIE 0.149, 0.187)
Spirobifluorene PolymerEmitterExtraordinary thermal and color stabilityNo green band emission after annealing at 200°C for 3h

This table summarizes strategies and outcomes for achieving stable blue emission using spirobifluorene-based materials. nycu.edu.twresearchgate.netrsc.orgacs.org

Organic Photovoltaics (OPVs) and Solar Cells Research

The versatility of the spirobifluorene scaffold extends to photovoltaic applications, where its derivatives are engineered as non-fullerene acceptors in organic solar cells and as highly efficient hole transporting materials in perovskite solar cells. The 3D structure of spirobifluorene is advantageous for creating isotropic charge transport pathways and preventing excessive aggregation in the active layer of solar cells. researchgate.netresearchgate.net

In the realm of organic solar cells (OSCs), research has increasingly focused on developing non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. Spirobifluorene-based molecules have emerged as a promising platform for designing novel NFAs.

One approach involves creating a non-planar molecule with a 9,9′-spirobi[fluorene] (SBF) core and multiple perylenediimide (PDI) units at the periphery. This design results in a material with a low-lying LUMO energy level, comparable to that of fullerene acceptors, but with significantly stronger light absorption in the visible spectrum. rsc.org A bulk heterojunction solar cell using such an SBF-PDI₄ acceptor achieved a power conversion efficiency (PCE) of 5.34%. rsc.orgresearchgate.net

Another strategy utilizes diketopyrrolopyrrole (DPP) units attached to a spirobifluorene center, resulting in an X-shaped geometry. This highly twisted structure suppresses strong intermolecular aggregation. researchgate.net The properties of these materials can be tuned by changing the substitution position on the spirobifluorene core, leading to different optoelectronic properties and charge transport characteristics. researchgate.net Isomeric spirobifluorene-based acceptors with electron-withdrawing 1,1-dicyanomethylene-3-indanone end groups have also been investigated, showing that molecular configuration (planar vs. 3D) significantly affects charge transport and device performance. researchgate.net

Acceptor MoleculeDonor PolymerPCE (%)Key Structural Feature
SBF-PDI₄PTB7-Th5.34SBF core with four PDI units
SF-DPPsNot specifiedUp to 3.86SBF core with four DPP units
SBF2 (more planar isomer)PBDTTT-C-T~50% higher than SBF1Spirobifluorene with indanone end groups

This table highlights the performance of organic solar cells employing spirobifluorene-based non-fullerene acceptors. researchgate.netresearchgate.netrsc.org

Spirobifluorene derivatives are paramount in the development of efficient and stable perovskite solar cells (PSCs). The benchmark hole transporting material (HTM) is Spiro-OMeTAD, which is a derivative of spirobifluorene. d-nb.inforsc.org However, its costly synthesis, low intrinsic hole mobility, and need for performance-enhancing but stability-reducing dopants have driven extensive research into new spiro-based HTMs. rsc.orgwhiterose.ac.uk

A significant area of research focuses on replacing the spirobifluorene core with spiro[fluorene-9,9′-xanthene] (SFX), which is easier and cheaper to synthesize. rsc.orgrsc.org Molecular engineering of the SFX core with various functional units allows for the fine-tuning of energy levels, charge transport properties, and stability. rsc.orgrsc.org For instance, dopant-free SFX-based HTMs have been developed that yield PSCs with power conversion efficiencies (PCEs) exceeding 21%, outperforming doped Spiro-OMeTAD. rsc.orgrsc.org These materials also show enhanced operational and thermal stability. rsc.org

Interfacial engineering is another critical aspect. The interface between the perovskite absorber and the HTM is crucial for efficient charge extraction and minimizing recombination. nih.gov Halogenated SFX-based molecules have been designed as interfacial layers to improve the contact stability and charge transfer efficiency at this junction. helmholtz-berlin.de This approach has led to PSCs with PCEs up to 24.8% and significantly improved long-term stability, retaining 94% of initial efficiency after 2000 hours. helmholtz-berlin.de Modifying the SFX core with fluorene-terminated π-conjugated systems is another strategy to enhance charge transport and energy level alignment, resulting in PSCs with PCEs over 25%. acs.org

HTMCore StructurePCE (%)Key Design Feature
SP-SMeSFX21.95Dopant-free, methylsulfanyl substitution
SFX-DM-ClSFX24.8Halogenated interfacial layer for improved contact
p-BMSpiro25.5Fluorene-terminated π-conjugation
X60SFX19.84Low-cost, two-step synthesis
SFX-FMSFX17.29Meta-substituted fluorenylamino groups

This table showcases the performance of perovskite solar cells using various engineered spirobifluorene-based hole transporting materials. rsc.orgrsc.orghelmholtz-berlin.deacs.orgsci-hub.se

Porous Materials and Frameworks Research

The inherent contortion and rigidity of the spirobifluorene unit make it an exceptional building block for creating materials with permanent, intrinsic microporosity. This structural feature is effectively exploited in the design of high-performance metal-organic and covalent organic frameworks, as well as conjugated microporous polymers.

Spirobifluorene derivatives, particularly those functionalized with carboxylate groups, have been successfully employed as organic linkers for the synthesis of novel Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The synthesis of these materials typically involves hydrothermal reactions between a metal salt (e.g., chlorides or nitrates of Cu²⁺, Co²⁺, Ni²⁺) and a spirobifluorene-based ligand. researchgate.net

For instance, a MOF designated SBF-Cu was synthesized using 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid as the ligand and copper(II) ions. rsc.orgresearchgate.net This material exhibits a classic 4-4 regular tiling topology with paddle-wheel inorganic building units. rsc.orgresearchgate.net The presence of the bulky SBF cores is crucial, as they prevent the interpenetration of the layers, leading to a structure with a high specific surface area and accessible open metal sites upon activation. rsc.orgresearchgate.net

While direct synthesis of MOFs from 9,9'-Spirobi[fluorene]-2-carbonitrile is not widely reported, the nitrile group can serve as a precursor to the necessary carboxylate linking groups through hydrolysis. Furthermore, the nitrile functionality could be retained within the pores of a framework to modulate its properties, such as its affinity for specific guest molecules.

The spirobifluorene core has also been identified as a building block for Covalent Organic Frameworks (COFs), which are crystalline porous polymers built from light elements linked by strong covalent bonds. researchgate.net The rigid, well-defined geometry of the SBF unit is advantageous for achieving the long-range order characteristic of COFs.

MOF DesignationMetal CenterLigandCrystal SystemSpace GroupKey Structural FeatureRef.
SBF-Cu Cu²⁺4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acidNot specifiedNot specified4-4 regular tiling topology with paddle-wheel units rsc.org
[Co(H₂SBF)Phen(H₂O)]ₙ Co²⁺9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acidTriclinicP-12D structure built from hexacoordinated Co centers researchgate.net
[Ni(H₂SBF)(4,4´-Bipy)]ₙ Ni²⁺9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acidMonoclinicCc2D structure with interlayer H-bonds forming a 3D net researchgate.net

Conjugated Microporous Polymers (CMPs) are a class of amorphous porous organic materials that feature extended π-conjugation throughout their network. wikipedia.orgrsc.org The spirobifluorene scaffold is an ideal building block for CMPs because its rigid, three-dimensional structure disrupts efficient packing of the polymer chains, creating permanent intrinsic microporosity. wikipedia.orgnih.gov

The synthesis of spirobifluorene-based CMPs is often achieved through metal-catalyzed cross-coupling reactions, such as Yamamoto or Suzuki coupling, using tetra-halogenated spirobifluorene monomers. researchgate.netresearchgate.net For example, the Yamamoto homocoupling of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893) produces a CMP with a high Brunauer-Emmett-Teller (BET) surface area of 1275 m²/g. researchgate.net The porosity of these materials can be tuned by copolymerizing the spirobifluorene monomer with other aromatic linkers. researchgate.net

The adsorption mechanism in these CMPs is primarily physisorption, where guest molecules such as gases or organic vapors are held within the micropores by weak van der Waals forces. researchgate.net The extended π-conjugated system of the polymer backbone enhances the affinity for aromatic molecules through π-π interactions, leading to high uptake capacities for toxic organic vapors like benzene (B151609) and toluene (B28343). researchgate.net For instance, one study reported a toluene uptake of 112.5 wt% for a spirobifluorene-based CMP. researchgate.net The high surface area and porous nature of these polymers also make them promising candidates for gas storage and separation applications. wikipedia.orgnih.govnih.gov The nitrile group in this compound could introduce polarity into the pores of a resulting CMP, potentially enhancing the selective adsorption of polar molecules like CO₂.

Polymer NameMonomer(s)Synthesis MethodBET Surface Area (m²/g)Key Adsorption PropertyRef.
YSN 2,2',7,7'-tetrabromo-9,9'-spirobifluoreneYamamoto Coupling1275High Porosity researchgate.net
PIM-SBF Spirobifluorene-based monomersNot specifiedNot specifiedHigh gas permeability and selectivity nih.gov
BO-CMP-2 Spirobifluorene and benzoquinone-based monomersSuzuki CouplingHighToluene uptake of 112.5 wt% researchgate.net

Other Emerging Optoelectronic and Functional Materials Research

Beyond porous materials, the unique electronic and physical properties of the spirobifluorene core are leveraged in the design of materials for optoelectronic devices and complex self-assembled systems.

The spirobifluorene structure is a cornerstone in the development of high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs) and other optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The rigid, orthogonal arrangement of the fluorene units effectively disrupts crystallization and intermolecular aggregation, which is beneficial for forming stable, amorphous thin films. unimi.it This morphology, combined with good orbital overlap along the fluorene units, facilitates efficient charge transport. rsc.org

Spirobifluorene derivatives have been successfully utilized as both hole-transporting materials (HTMs) and electron-transporting materials (ETMs). unimi.itrsc.org The most famous example is 2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), which is a benchmark hole-transport material in perovskite solar cells and solid-state dye-sensitized solar cells due to its suitable energy levels and good film-forming properties. researchgate.net

For electron transport, the spirobifluorene core can be functionalized with electron-withdrawing moieties. The nitrile group in this compound is strongly electron-withdrawing, which would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This modification is a key strategy for designing n-type organic semiconductors, which are essential for creating complementary circuits in organic electronics. The incorporation of fluorine atoms or other electron-deficient groups has also been shown to enhance charge carrier mobility in spirobifluorene-based materials. researchgate.netrsc.org

A typical OFET device has a bottom-gate, top-contact architecture, where a doped silicon wafer serves as the gate electrode and a silicon dioxide layer as the gate dielectric. The organic semiconductor is deposited onto the dielectric, and source and drain electrodes (e.g., gold) are then evaporated on top. researchgate.net In such a device, charge transport is considered to be three-dimensional, occurring within a thin accumulation layer near the dielectric interface. aps.org

The well-defined, V-shaped, and chiral nature of the spirobifluorene scaffold makes it an excellent template for directing the formation of complex, discrete supramolecular architectures through self-assembly. nih.gov This principle has been demonstrated in the creation of metallosupramolecular structures and chiral organic cages. nih.govrsc.org

In one study, chiral bis(pyridine) ligands based on the spirobifluorene skeleton were synthesized. nih.gov When these ligands were coordinated to cis-protected palladium or platinum ions, they self-assembled into dinuclear metallosupramolecular rhombi. nih.gov Notably, when a racemic mixture of the ligand was used, the self-assembly process proceeded with high fidelity in a "narcissistic" self-recognizing manner, where enantiomers preferentially assembled with themselves to form a mixture of homochiral rhombi. nih.gov

Similarly, spirobifluorene-based diboronic acids have been used to construct isoreticular chiral organic cages through the formation of boronate esters with a hexahydroxy tribenzotriquinacene vertex. rsc.org Investigations into the self-sorting properties of these systems showed that using a racemic mixture of a short, rigid linker resulted in quantitative self-sorting into a racemic mixture of homochiral cages. rsc.org This high degree of self-recognition highlights how the structural information encoded in the spirobifluorene building block can be translated into highly ordered, complex supramolecular systems.

Structure Property Relationship Investigations for 9,9 Spirobi Fluorene 2 Carbonitrile

Influence of Spiro-Center Orthogonality on Electronic Decoupling and Exciton (B1674681) Dynamics

The defining structural feature of the 9,9'-spirobifluorene (SBF) scaffold is the spiro-carbon center, a single sp³-hybridized carbon atom that joins two fluorene (B118485) units. ossila.com This linkage forces the two π-conjugated fluorene systems to be oriented in nearly perpendicular planes. ossila.com This orthogonal arrangement is central to the electronic properties of the molecule as it effectively disrupts the π-conjugation across the entire molecular framework. rsc.orgnih.gov

This disruption, often termed electronic decoupling, ensures that the two fluorene moieties behave as largely independent chromophores. rsc.orgnih.gov A key consequence of this decoupling is the maintenance of a high triplet energy (ET), as the exciton is confined to a single fluorene unit rather than being delocalized over a larger, more conjugated system which would typically lower its energy. rsc.orgnih.gov This property is particularly crucial for host materials in phosphorescent organic light-emitting diodes (OLEDs), where a high triplet energy is required to efficiently transfer energy to guest phosphorescent emitters. researchgate.netnih.gov

The dynamics of excitons (bound electron-hole pairs) are also profoundly influenced by this orthogonality. By confining the exciton, the spiro-architecture helps to suppress the formation of excimers—excited-state dimers that can form in the solid state and often lead to undesirable, red-shifted emission and lower efficiency. ossila.com Furthermore, recent research into exciton dynamics suggests that decoupling excitons from high-frequency molecular vibrations, particularly carbon-carbon stretching modes, is critical for minimizing non-radiative decay pathways. researchgate.netcam.ac.uknih.gov When an exciton has significant charge-transfer character with spatially separated electron and hole densities, its coupling to localized high-frequency vibrations can be minimized, thereby enhancing luminescence efficiency. researchgate.netnih.gov The electronic isolation between the fluorene units in SBF derivatives can contribute to this effect by localizing the exciton and altering its coupling with the vibrational modes of the molecule. nih.gov

Impact of C2-Carbonitrile Substitution on Molecular Packing and Intermolecular Interactions

The introduction of a carbonitrile (-C≡N) group at the C2 position of the spirobifluorene core has a significant impact on the molecule's solid-state morphology. The nitrile group is strongly polar and electron-withdrawing, introducing a significant dipole moment to the otherwise largely nonpolar hydrocarbon scaffold. This polarity induces specific intermolecular interactions that guide the molecular packing in the crystalline or amorphous solid state.

Below is a representative table illustrating how substitution can influence key material properties.

PropertyUnsubstituted SBFC2-Substituted SBF DerivativeInfluence of -CN Group
Dominant Interaction van der Waals, π-π stackingDipole-dipole, C-H···N, π-π stackingIntroduces strong polar interactions, directing packing.
Molecular Packing Typically herringboneCan form more ordered lamellar or slipped-stack structuresPolarity and linear shape guide self-assembly.
Solubility GoodGenerally goodCan alter solubility depending on the solvent polarity.
Thermal Stability High (Tg > 100 °C)HighThe rigid SBF core ensures high thermal stability.

Note: Data is illustrative and represents general trends observed in spirobifluorene systems.

Regioisomeric Effects of Substitution Patterns on Optoelectronic Properties

The position of a substituent on the spirobifluorene skeleton is a powerful tool for tuning its optoelectronic properties. researchgate.netuniv-rennes.fr This principle, known as positional or regioisomerism, allows for the fine control of energy levels and emission characteristics. researchgate.netnih.govuniv-rennes.fr The C2 position is the most widely studied, as substitution at this site is known to significantly extend the π-conjugation length between the fluorene unit and the attached group. researchgate.net This extended conjugation typically leads to a red-shift in absorption and emission spectra and a lowering of the energy gap. nih.gov

In contrast, substitution at the C1, C3, or C4 positions has different electronic consequences. researchgate.net For instance, aryl substitution at the C2 position can significantly lower the triplet energy due to strong electronic coupling, whereas substitution at the C1 and C4 positions tends to maintain a high triplet energy because conjugation is broken by steric hindrance. nih.govrsc.org This makes C1 and C4 substituted SBFs better candidates for hosts in blue phosphorescent OLEDs. rsc.orgnih.gov

Research has demonstrated these regioisomeric effects clearly. For example, in a study on multiresonant thermally activated delayed fluorescence (MR-TADF) emitters decorated with SBF units, substitution at the 7-position (equivalent to C2) resulted in narrowband emissions, while substitution at the 3-position led to a significantly broadened emission spectrum. chemrxiv.org This highlights how the attachment point of the SBF group directly governs the optoelectronic properties and ultimate device performance. chemrxiv.org

The following table summarizes the general effects of substitution position on the optoelectronic properties of SBF derivatives.

Substitution PositionEffect on ConjugationHOMO/LUMO LevelsTriplet Energy (ET)Typical Application
C2 / C7 Maximally extendedLowered band gapGenerally LoweredEmitters, Charge Transport Layers
C4 / C5 Sterically hinderedWide band gapHighBlue Phosphorescent Host Materials
C1 / C8 Sterically hinderedWide band gapHighBlue Phosphorescent Host Materials
C3 / C6 Moderately extendedIntermediate band gapIntermediateTuning Emission Properties

Source: Data compiled from findings in scientific literature. researchgate.netnih.govchemrxiv.org

Steric Hindrance Modulation for Tunable Electronic Properties

Employing steric hindrance is a well-established strategy in molecular engineering to control the properties of π-conjugated materials. researchgate.net In the context of spirobifluorene derivatives, introducing bulky substituents serves several critical functions. Primarily, large groups physically obstruct close intermolecular packing, which is highly effective at suppressing molecular aggregation and the formation of excimers in the solid state. ossila.comresearchgate.net This ensures that the emission remains pure and originates from single molecules, enhancing luminescence efficiency and color stability. researchgate.net

Future Research Directions and Challenges

Sustainable and Scalable Synthetic Methodologies for Spirobifluorene-Carbonitrile Derivatives

A primary challenge in the broader application of spirobifluorene-carbonitrile derivatives is the development of sustainable and economically viable synthetic routes. Current laboratory-scale syntheses often rely on multi-step processes with expensive starting materials, such as 2-bromobiphenyl, and may involve hazardous reagents or stringent reaction conditions.

Future research must focus on creating scalable synthetic protocols. A notable advancement in this area is the use of o-bromohalobenzenes (like o-bromoiodobenzene or o-dibromobenzene) as starting materials instead of 2-bromobiphenyl. google.com This alternative pathway can significantly reduce production costs by over 60%, a crucial factor for industrial-scale manufacturing. google.com Further research should explore:

Process Intensification: Developing "telescoped" reaction sequences where multiple steps are performed in a single reactor without isolating intermediates. This minimizes waste, energy consumption, and processing time. researchgate.net

Greener Chemistry: Investigating the use of more environmentally benign solvents and catalysts. For instance, replacing traditional palladium catalysts with more abundant and less toxic alternatives could enhance sustainability.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate easier scaling-up.

The goal is to design synthetic strategies that are not only high-yielding but also align with the principles of green chemistry, making these high-performance materials more accessible for widespread technological adoption.

Rational Design of High-Performance Spirobifluorene-Carbonitrile Architectures

The performance of spirobifluorene-carbonitrile materials in devices like Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to their molecular architecture. Rational design, aided by computational modeling, is key to unlocking their full potential. nih.gov The primary challenge lies in simultaneously optimizing multiple critical parameters, including high triplet energy (ET), balanced charge carrier mobility, and thermal stability. rsc.orgrsc.org

Future design strategies will likely concentrate on several key areas:

Strategic Substitution: The placement and nature of functional groups on the SBF core are paramount. For example, incorporating electron-withdrawing groups like fluorine can tune energy levels and improve device efficiency and stability. researchgate.netresearchgate.net Introducing donor and acceptor moieties at specific positions can create bipolar host materials with balanced electron and hole transport, which is crucial for high-performance phosphorescent OLEDs (PhOLEDs). researchgate.netnih.govacs.org

Synergistic Molecular Geometries: Research is exploring how to combine the inherent orthogonality of the SBF core with linear structural elements. rsc.org Introducing linear chains, such as a para-quaterphenyl structure, can promote orderly intermolecular packing, thereby enhancing charge mobility without compromising the high triplet energy provided by the spiro center. rsc.org

Donor-Acceptor (D-A) Interactions: Theoretical studies have shown that the nature of the interaction between donor and acceptor units is critical. nih.gov For host materials, a weaker conjugation effect is often desirable, whereas for emitters like those used in Thermally Activated Delayed Fluorescence (TADF), more effective charge transfer is needed. nih.gov Fine-tuning the dihedral angles and electronic coupling between the donor, the SBF bridge, and the carbonitrile acceptor will be a central theme in designing next-generation materials.

Design StrategyTarget PropertyExample Moiety/ModificationAnticipated Performance Impact
Enhance Carrier MobilityCharge TransportIntroduction of linear structures (e.g., p-biphenyl) rsc.orgImproved device efficiency and lower operating voltage
Maintain High Triplet EnergyExciton (B1674681) ConfinementLeveraging the orthogonal SBF core rsc.orgSuitability as a host for blue PhOLEDs
Achieve Bipolar TransportCharge BalanceSubstitution with carbazole (B46965) (donor) and phosphine (B1218219) oxide (acceptor) researchgate.netacs.orgHigh efficiency in single-layer devices
Tune Energy LevelsCharge Injection & Photophysical PropertiesFluorination of peripheral phenyl groups researchgate.netImproved stability and color purity

Advanced In-situ Characterization Techniques for Mechanistic Understanding

A significant challenge in optimizing devices based on spirobifluorene-carbonitrile materials is the lack of a complete mechanistic understanding of how molecular properties translate to device performance. Most characterization is performed ex-situ on completed devices or material films. This provides limited insight into the dynamic processes occurring during device operation or film formation.

Future progress will heavily rely on the development and application of advanced in-situ characterization techniques. jos.ac.cn These methods allow researchers to probe the material's properties in real-time during synthesis, deposition, or operation. Key areas for exploration include:

Morphological Evolution: Techniques like in-situ Scanning Electron Microscopy (SEM) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) can monitor the formation of thin films during deposition. jos.ac.cn This would provide invaluable information on how processing conditions affect the molecular packing and morphology of spirobifluorene-carbonitrile films, which directly impacts charge transport. acs.org

Surface and Interface Analysis: In-situ Reflection High-Energy Electron Diffraction (RHEED) and Scanning Tunneling Microscopy (STM) can provide atomic-level information about the surface structure as a material layer is grown. jos.ac.cn Understanding the interface between the spirobifluorene-carbonitrile layer and the electrodes or other organic layers is critical for efficient charge injection and transport.

Operational Dynamics: Developing techniques to probe the electronic structure and charge distribution within a device under an applied voltage would be transformative. This could involve adapting spectroscopic methods to observe changes in molecular energy levels or the formation of excited states in real-time, offering a deeper understanding of efficiency roll-off and degradation mechanisms.

Exploration of Emerging Applications Beyond Traditional Optoelectronics

While 9,9'-Spirobi[fluorene]-2-carbonitrile and its derivatives are well-established in OLEDs, their unique properties make them promising candidates for a range of other advanced applications. The challenge is to explore and develop these nascent fields.

Future research should venture into the following areas:

Photocatalysis: The rigid, three-dimensional structure of SBF can be used to construct conjugated microporous polymers (CMPs) with large specific surface areas. mdpi.com By modulating the donor-acceptor ratio within these polymers, it is possible to create highly efficient photocatalysts for applications like water splitting to produce hydrogen. mdpi.com Spirobifluorene-based Covalent Organic Frameworks (COFs) have also demonstrated remarkable activity in dual photoredox and nickel catalysis, outperforming homogeneous catalysts. nih.gov

Organic Solar Cells (OSCs): The strong light absorption and suitable energy levels of some spirobifluorene derivatives make them excellent candidates for non-fullerene acceptors in OSCs. rsc.org A derivative featuring a spirobifluorene core with four perylenediimide units has been successfully used as an electron acceptor, achieving high power conversion efficiencies. rsc.org Others have been used as a bridge in donor-acceptor dyes for dye-sensitized solar cells. acs.org

Chemical Sensors: The inherent fluorescence of the spirobifluorene core could be harnessed for chemical sensing applications. While not yet extensively studied for this specific compound, related derivatives have shown promise in detecting analytes like picric acid through fluorescence quenching. acs.org Future work could involve functionalizing the spirobifluorene-carbonitrile structure with specific recognition sites to create highly selective and sensitive fluorescent sensors.

Biomedical Applications: The application of spirobifluorene-carbonitrile derivatives in the biomedical field is a largely unexplored frontier. Materials with excellent photophysical properties are often investigated for roles in biosensing and tumor therapy. nih.gov The high stability and tunable fluorescence of the SBF core could potentially be adapted for these purposes, representing a challenging but potentially rewarding direction for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,9'-Spirobi[fluorene]-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Grignard reactions followed by dehydration and nitrile functionalization. For example, 2-cyano-9,9-dibutylfluorene (a structurally analogous derivative) was synthesized using a multi-step protocol involving Sandmeyer iodination, Grignard coupling, and acetylation . Optimization includes controlling reaction temperature (e.g., 0–5°C for Grignard additions) and using anhydrous solvents (THF or diethyl ether) to minimize side reactions. Post-synthetic purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. How can crystallographic data be used to validate the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 9,9-dibutyl-9H-fluorene-2-carbonitrile (C29H33N) revealed bond lengths within normal ranges (C–C: 1.48–1.52 Å, C≡N: 1.15 Å), confirming sp³ hybridization at the spiro-carbon and planar fluorene subunits . Experimental parameters include low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. Software like SHELX or OLEX2 is used for refinement.

Q. What spectroscopic techniques are essential for characterizing the nitrile functional group in this compound?

  • Methodology :

  • FT-IR : A sharp peak near 2220–2240 cm⁻¹ confirms the C≡N stretch.
  • ¹³C NMR : A signal at ~115–120 ppm corresponds to the nitrile carbon.
  • UV-Vis : Absorption bands in the 250–300 nm range (π→π* transitions) provide insights into conjugation effects.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z = 407.51 for C31H21N derivatives) .

Advanced Research Questions

Q. How do substituents at the 2-position (e.g., nitrile vs. bromine) influence the optoelectronic properties of spirobifluorene derivatives?

  • Methodology :

  • Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels. Nitrile groups (electron-withdrawing) lower LUMO energies, enhancing electron transport in OLEDs .
  • Time-Resolved Photoluminescence (TRPL) : Quantifies triplet-state lifetimes (T₁) for thermally activated delayed fluorescence (TADF). For example, nitrile-substituted derivatives in NIR-TADF emitters show lifetimes >1 µs .
  • Density Functional Theory (DFT) : Models substituent effects on charge distribution (e.g., B3LYP/6-31G* basis sets) .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodology :

  • Solvothermal Synthesis : React with carboxylate linkers (e.g., tetrabenzoic acid) and metal nodes (e.g., Cu²⁺) under reflux (80–120°C) in DMF/water mixtures. Porosity is confirmed via N₂ adsorption isotherms (BET surface area >1000 m²/g) .
  • Post-Synthetic Modification (PSM) : Click chemistry (e.g., azide-alkyne cycloaddition) or Suzuki-Miyaura coupling introduces functional groups (e.g., boronic acids) .

Q. How can contradictory data on fluorescence quantum yields (Ф) in spirobifluorene derivatives be resolved?

  • Methodology :

  • Standardization : Use integrating spheres with matched excitation/detection wavelengths (e.g., 365 nm excitation for Ф measurements).
  • Solvent Effects : Compare Ф in degassed vs. aerated solutions (oxygen quenching reduces Ф by 10–20%) .
  • Morphological Control : Annealing thin films (e.g., 150°C for 10 min) reduces aggregation-caused quenching (ACQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.